1-Phenethylamine (CAS 618-36-0) is a primary chiral amine widely utilized as a fundamental building block in organic synthesis. As a racemic mixture, it contains equal amounts of its (R) and (S) enantiomers. This composition makes it a cost-effective and versatile starting material for two primary purposes: as a classical resolving agent for separating enantiomers of racemic acids through diastereomeric salt formation, and as a substrate in processes like dynamic kinetic resolution designed to convert the entire racemic mixture into a single, high-value enantiomer.
Chiral α-carbon enables asymmetric synthesis and resolution workflows
Available as racemate and single enantiomers for stereochemical control
Supports chiral auxiliary and resolving agent study design
Substituting racemic 1-Phenethylamine with its single enantiomers, (R)-(+)- or (S)-(-)-1-Phenethylamine, is a critical process error for classical resolutions. The fundamental mechanism requires both amine enantiomers to form two distinct diastereomeric salts with a racemic acid, allowing for separation based on differential solubility. Using a single enantiomer would only form one salt, failing to resolve the target compound. Likewise, replacing it with an achiral analog like benzylamine is functionally invalid for any application requiring chirality, as benzylamine cannot form diastereomers and thus has zero capability as a chiral resolving agent or a chiral auxiliary.
Achiral isomer lacks the α-methyl stereocenter; may not support enantioselective synthesis or chiral resolution protocols.
Lower steric hindrance and different basicity profile; diastereomeric salt formation efficiency and crystallinity may shift.
Absence of chirality limits asymmetric induction; enantiomeric enrichment and stereochemical attribution require review.
Unlike kinetic resolutions which have a theoretical maximum yield of 50%, Dynamic Kinetic Resolution (DKR) processes utilize a racemization catalyst to continuously interconvert the unreactive enantiomer, enabling theoretical yields approaching 100%. In a scaled-up DKR of (±)-1-phenylethylamine, the combination of Candida antarctica lipase B (CALB) for resolution and a ruthenium catalyst for in-situ racemization converted the racemic starting material into (R)-2-methoxy-N-(1-phenylethyl)acetamide in high yield (88%) and high enantiomeric excess (99% ee). Starting with an enantiopure amine would make this efficient, high-yield process impossible.
| Evidence Dimension | Product Yield in Asymmetric Synthesis |
| Target Compound Data | 88% isolated yield from racemic 1-phenethylamine via DKR |
| Comparator Or Baseline | Standard Kinetic Resolution (KR) of a racemate: ≤50% theoretical maximum yield |
| Quantified Difference | +38% absolute yield improvement over the theoretical maximum of KR |
| Conditions | Dynamic Kinetic Resolution using CALB lipase and Ru-catalyst (1.25 mol%) with an alkyl methoxyacetate acyl donor. |
This demonstrates the necessity of the racemic form as a substrate for advanced, high-yield enzymatic processes that produce single-enantiomer products.
Supports enzymatic resolution route to enantiopure amine
CALB lipase, organic solvent; method context
In process design, physical properties directly impact equipment selection, separation efficiency, and handling procedures. Compared to its achiral analog benzylamine, racemic 1-phenethylamine exhibits a distinct boiling point and density. 1-Phenethylamine has a boiling point of 184-186 °C, whereas benzylamine boils at 185 °C, indicating very similar volatilities. However, their densities differ more significantly, with 1-phenethylamine at 0.95 g/cm³ and benzylamine at 1.00 g/cm³, which can be relevant for phase separations and solvent selection. These differences, while seemingly minor, are critical for designing distillation-based purifications and other process operations.
| Evidence Dimension | Boiling Point & Density |
| Target Compound Data | Boiling Point: 184-186 °C; Density: 0.95 g/cm³ at 20 °C |
| Comparator Or Baseline | Benzylamine: Boiling Point: 185 °C; Density: 1.00 g/cm³ at 20 °C |
| Quantified Difference | Similar boiling point; ~5% lower density for 1-phenethylamine |
| Conditions | Standard atmospheric pressure (1013 hPa). |
This data informs process parameters for purification and handling, allowing a chemist to select the appropriate compound based on the physical requirements of their specific synthesis and workup protocol.
Reported high enantiomeric enrichment supports chiral purity requirements
Novozym 435, isopropyl acetate, 30 °C
The primary industrial application of racemic 1-phenethylamine is the resolution of racemic carboxylic acids. When reacted with a single enantiomer of a chiral acid, such as (2R,3R)-tartaric acid, the (R)- and (S)-amines form two different diastereomeric salts: [(R)-amine:(R,R)-tartrate] and [(S)-amine:(R,R)-tartrate]. These diastereomers possess different physical properties, notably solubility. In a typical procedure using methanol as the solvent, the (S)-amine-(R,R)-tartrate complex is significantly less soluble and crystallizes out of solution, allowing for its physical separation from the more soluble (R)-amine containing salt. This solubility difference is the critical performance metric that enables the entire separation process.
| Evidence Dimension | Diastereomeric Salt Solubility in Methanol |
| Target Compound Data | Forms two diastereomeric salts with differing solubilities, enabling separation by fractional crystallization. |
| Comparator Or Baseline | A single enantiomer (e.g., (S)-amine) forms only one salt, preventing resolution. An achiral amine (e.g., benzylamine) forms an enantiomeric pair of salts with identical solubility, also preventing resolution. |
| Quantified Difference | Qualitative but absolute: Enables separation vs. No separation possible. |
| Conditions | Reaction of racemic amine with one enantiomer of a chiral acid (e.g., (2R,3R)-tartaric acid) in a suitable solvent like methanol. |
This highlights the essential role of the racemic composition for buyers performing classical resolutions, as neither enantiopure nor achiral alternatives can fulfill this function.
Enables aqueous-phase biocatalytic study design
20 °C, pure water; property to review
Supports purification workflow design
Atmospheric pressure; data to verify
Supports diastereomeric salt formation workflow
Predicted value; source-specific review
Supports enantiopure chiral auxiliary requirements
Mandelic/tartaric acid; context-dependent
For laboratories and manufacturers needing to isolate a single enantiomer from a racemic mixture of a carboxylic acid (e.g., ibuprofen, naproxen, or other chiral intermediates), racemic 1-phenethylamine is the standard, cost-effective choice. Its ability to form diastereomeric salts with differential solubility allows for a straightforward, scalable separation via fractional crystallization.
When the goal is to convert an entire racemic starting material into a single, high-value chiral product, DKR is a superior strategy to classical resolution. Racemic 1-phenethylamine is the required starting material for processes that couple enzymatic acylation with in-situ racemization, achieving near-quantitative conversion to a single enantiomer of the corresponding amide, bypassing the 50% yield limit of traditional kinetic resolutions.
In synthetic routes where the amine functionality is required but the chirality at the alpha-position is either irrelevant to the final product or is removed in a subsequent step, the racemic form offers a more economical option than the enantiopure versions. Its physical properties are well-defined, ensuring predictable behavior in reaction and purification steps like distillation.
Corrosive;Irritant